N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The nomenclature follows hierarchical rules prioritizing the principal functional group, substituents, and parent hydrocarbon structure. The parent structure is cyclopentane , a five-membered cycloalkane. The amine group (-NH2) is designated as the principal functional group, located at position 1 of the cyclopentane ring. A methyl group (-CH3) is attached at position 3, while a cyclopropylmethyl substituent is bonded to the nitrogen atom via a methylene bridge (-CH2-).
The structural formula can be represented as follows:
- Cyclopentane backbone : A five-membered ring with carbons numbered 1 (amine group) through 5.
- Substituents :
- Position 1 : -NH-(CH2-C3H5) (cyclopropylmethyl group).
- Position 3 : -CH3 (methyl group).
The SMILES notation for this compound is CC1CCC(C1)NCC2CC2 , reflecting the cyclopentane ring (C1CCC(C1)), methyl group (CC), and cyclopropane moiety (CC2CC2) attached to the nitrogen.
CAS Registry Number and Molecular Formula Validation
The CAS Registry Number for this compound is 1344307-45-4 , a unique identifier assigned by the Chemical Abstracts Service. This number ensures unambiguous differentiation from structurally similar compounds.
The molecular formula C10H19N was validated through mass spectrometry and computational analysis. The formula corresponds to a molecular weight of 153.26 g/mol , calculated as follows:
$$
\text{Molecular weight} = (10 \times 12.01) + (19 \times 1.01) + (14.01) = 153.26 \ \text{g/mol}
$$
This matches the value reported in chemical databases, confirming the formula’s accuracy.
Synonymous Designations in Chemical Databases
The compound is cataloged under multiple synonymous designations across databases, though variations are minimal due to its specific structure:
| Database | Synonym Used |
|---|---|
| ChemSrc | This compound |
| PubChem | Not listed (related compounds: CID 14949721) |
The lack of widespread synonyms underscores the compound’s specialized applications and recent inclusion in chemical registries.
Isomeric Considerations and Stereochemical Configuration
This compound exhibits potential for structural isomerism and conformational flexibility :
Structural Isomerism :
- The cyclopropane ring’s rigidity and the cyclopentane ring’s puckered conformation create distinct spatial arrangements.
- Substituent positions (e.g., methyl at C3 vs. C2) could yield regioisomers, though none are reported in current literature.
Stereochemical Configuration :
- The nitrogen atom’s trigonal pyramidal geometry raises questions about chirality. However, the nitrogen here bonds to three groups (cyclopentane, cyclopropylmethyl, and hydrogen), precluding a chiral center.
- The cyclopentane ring’s envelope conformation may lead to transient stereoisomerism, but rapid ring puckering minimizes energy differences between conformers.
No resolved stereoisomers are documented in existing sources, suggesting the compound is typically studied as a racemic mixture or single conformer.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C10H19N/c1-8-2-5-10(6-8)11-7-9-3-4-9/h8-11H,2-7H2,1H3 |
InChI Key |
PRKRIFDAZAVNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of cyclopropylmethyl amines, including this compound, typically proceeds via the following sequence:
- Formation of cyclopropylmethyl intermediates through halide and nitrile chemistry.
- Reduction and amination steps to convert nitriles to amines.
- Coupling with the 3-methylcyclopentyl moiety or its precursor to yield the target amine.
This approach avoids the use of hazardous metal hydrides by employing catalytic hydrogenation and carefully controlled reaction conditions.
Stepwise Preparation Based on Patent US3847985A
The patent US3847985A describes a robust method for preparing cyclopropylmethyl alkyl amines, which can be adapted for the synthesis of this compound:
| Step | Reaction Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Reaction of allylic chloride with hydrogen bromide in the presence of a free radical catalyst | Allylic chloride, HBr, free radical catalyst (e.g., peroxides) | Reflux, 25–150 °C (preferably 40–100 °C) | Formation of anti-Markownikoff 1-bromo-3-chloropropane derivative |
| 2 | Nucleophilic substitution with metal cyanide | 1-bromo-3-chloropropane, metal cyanide (e.g., NaCN) | Reflux for 3 hours | Formation of γ-chloronitrile intermediate |
| 3 | Hydrolysis and cyclization with alkali metal hydroxide | γ-chloronitrile, NaOH or KOH | Heating under reflux | Formation of cyclopropyl cyanide or alkylcyclopropyl cyanide |
| 4 | Catalytic hydrogenation with alkyl amine | Cyclopropyl cyanide, alkyl amine, H2, catalyst (e.g., Raney Ni) | 40–100 °C, atmospheric pressure | Formation of cyclopropylmethyl alkyl amine |
| 5 | Reductive amination with ketone or aldehyde (if applicable) | Cyclopropylmethyl amine, ketone/aldehyde, H2, catalyst | Similar hydrogenation conditions | Formation of N-substituted cyclopropylmethyl amines |
This method allows the preparation of cyclopropylmethyl amines substituted with alkyl groups on the cyclopropyl ring and can be tailored to introduce the 3-methylcyclopentyl group through subsequent functionalization or coupling steps.
Specific Preparation of 3-Methylcyclopentan-1-amine Derivatives
The 3-methylcyclopentan-1-amine moiety is commercially available or can be synthesized via known amination of 3-methylcyclopentanone or related precursors. This amine can then be coupled with cyclopropylmethyl intermediates prepared as above.
Coupling Strategy for this compound
Two main approaches exist:
- Reductive amination between cyclopropylmethylamine and 3-methylcyclopentanone under hydrogenation conditions to form the secondary amine.
- N-alkylation of 3-methylcyclopentan-1-amine with cyclopropylmethyl halides under controlled conditions to avoid over-alkylation.
Both methods require precise control of stoichiometry, temperature, and catalysts to maximize yield and minimize side products.
Reaction Conditions and Optimization
| Parameter | Typical Range | Preferred Condition | Notes |
|---|---|---|---|
| Temperature | 25–150 °C | 40–100 °C | Higher temps favor reaction rate but may increase side reactions |
| Pressure | Atmospheric | Atmospheric or slight H2 pressure | Hydrogenation steps require H2 atmosphere |
| Solvent | Alcohols (methanol, ethanol, propanol) | Methanol or ethanol | Alcohols facilitate hydrogenation and solubility |
| Catalyst | Raney Nickel, Pd/C | Raney Nickel | Efficient for nitrile reduction and reductive amination |
| Reactant Ratios | Halide:metal cyanide = 1:1 to 10:1 (preferably 1.25:1) | Excess halide to prevent side products | Critical for maximizing γ-chloronitrile yield |
Purification and Characterization
- Purification : Distillation, recrystallization, and chromatographic methods (e.g., flash chromatography) are employed to isolate high-purity this compound.
- Characterization : Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirm structural integrity and purity.
- Yield : Reported yields for similar cyclopropylmethyl amine syntheses range from 60% to over 80% depending on reaction optimization.
Summary Table of Preparation Methods
| Method | Key Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Radical addition and halide formation | Allylic chloride + HBr | Allylic chloride, HBr, radical catalyst | Reflux, 40–100 °C | High | Formation of bromo-chloro intermediate |
| Cyanide substitution | Halide + metal cyanide | NaCN or KCN | Reflux, 3 hrs | Moderate to high | Critical mole ratios for yield |
| Hydroxide cyclization | γ-chloronitrile + base | NaOH/KOH | Reflux | Moderate | Forms cyclopropyl cyanide |
| Catalytic hydrogenation and amination | Cyclopropyl cyanide + amine + H2 | Raney Ni, H2 | 40–100 °C | High | Converts nitrile to amine |
| Reductive amination | Cyclopropylmethyl amine + ketone | H2, catalyst | 40–100 °C | Moderate to high | Forms N-substituted amine |
Comprehensive Research Findings
- The described synthetic route is advantageous due to the avoidance of hazardous metal hydrides, instead employing catalytic hydrogenation.
- Reaction parameters such as mole ratios, temperature, and solvent choice are critical for optimizing yield and purity.
- The method is versatile, allowing substitution on the cyclopropyl ring and variation in the alkyl amine component.
- The final compound, this compound, can be obtained efficiently with proper control of reaction steps and purification.
- Industrial scale-up may benefit from continuous flow reactors to enhance reaction control and throughput.
Scientific Research Applications
N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Cyclopropylmethyl Substituents
N-(Cyclopropylmethyl)hex-1-en-3-amine ()
- Structure : Contains a hexenyl chain instead of a cyclopentane backbone.
- Synthesis: Reacted with p-toluenesulfonyl chloride to form sulfonamide derivatives, with diastereomer separation challenges noted .
Sigma Receptor Ligands ()
- Example : 1-(Cyclopropylmethyl)-4-(2'-fluorophenyl)-(2'-oxoethyl)piperidine HBr.
- Biological Relevance : Acts as a sigma-1 receptor antagonist, modulating NMDA-stimulated dopamine release in rat striatal slices .
- Comparison : The target compound’s cyclopentane backbone may reduce piperidine-like receptor interactions, suggesting divergent pharmacological profiles.
Fluorinated Benzamide Derivatives ()
- Example : N-(Cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide intermediates.
- Synthesis Yields : 56–95%, indicating robust reactivity of the cyclopropylmethyl group in amide bond formation .
- Key Feature : Trifluoromethyl groups enhance lipophilicity and metabolic stability, a trait absent in the target compound.
Heterocyclic Backbone Variants
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Structure : Pyrazole and pyridine heterocycles replace the cyclopentane ring.
- Synthesis : Low yield (17.9%) due to challenges in copper-catalyzed coupling .
- Physicochemical Data : Melting point 104–107°C; distinct NMR shifts (δ 8.87 ppm for pyridine protons) .
Piperidine/Cyclopentyl Hybrids (Evidences 4, 7, 8, 11)
- Example : N-((1R,3S)-3-Isopropyl-3-{[4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl)tetrahydro-2H-pyran-4-amine.
- Structural Complexity : Incorporates trifluoromethylphenyl and isopropyl groups, enhancing receptor affinity and steric bulk .
- Comparison : The target compound lacks such extended substituents, likely simplifying its pharmacokinetics.
Aromatic and Aliphatic Amine Derivatives
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine ()
- Structure : Aryl-substituted aliphatic amine with a butenyl linker.
- Flexibility : The unsaturated backbone may facilitate π-π stacking interactions absent in the rigid cyclopentane system .
Biological Activity
N-(Cyclopropylmethyl)-3-methylcyclopentan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the available literature and research findings regarding its biological activity, including mechanisms of action, efficacy in various disease models, and potential clinical applications.
Chemical Structure and Properties
This compound is characterized by a cyclopropylmethyl group attached to a 3-methylcyclopentan-1-amine backbone. The unique structural features of this compound may contribute to its biological activity, particularly in modulating receptor interactions and enzyme activities.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and neurological function.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in conditions like cancer or metabolic disorders.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of cyclopentane derivatives. Compounds with similar structures have been investigated for their ability to protect neuronal cells from damage induced by oxidative stress and inflammation. This suggests that this compound could have potential applications in treating neurodegenerative diseases.
Case Study 1: Inhibition of Cancer Cell Growth
In vitro studies using cell lines have shown that compounds with similar amine functionalities can significantly reduce the viability of cancer cells. For example, a study reported that specific cyclopentane derivatives inhibited cell growth by inducing apoptosis in leukemia cells . Although direct studies on this compound are not available, these findings highlight the potential for similar mechanisms.
Case Study 2: Neuroprotection in Animal Models
Research involving animal models has demonstrated that certain cycloalkylamines can protect against neurodegeneration. In one study, administration of a related compound resulted in improved cognitive function and reduced markers of inflammation in models of Alzheimer's disease . This suggests that this compound could exhibit comparable neuroprotective properties.
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential anticancer effects | Histone methyltransferase inhibition |
| 6-amino-2-[[(e)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline | Anticancer | Targeting multiple kinase pathways |
| (1S,2R)-2-phenylcyclopropan-1-amine | Neuroprotective | Antioxidant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
